molecular formula C7H17N3S B1302185 4-Hexyl-3-thiosemicarbazide CAS No. 53347-40-3

4-Hexyl-3-thiosemicarbazide

Cat. No. B1302185
CAS RN: 53347-40-3
M. Wt: 175.3 g/mol
InChI Key: JYGCXTZCHMEVCG-UHFFFAOYSA-N
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Description

Thiosemicarbazides are a class of compounds that have been extensively studied due to their diverse chemical properties and potential pharmacological applications. Although the provided papers do not directly discuss 4-Hexyl-3-thiosemicarbazide, they do provide insights into the structural and chemical characteristics of related thiosemicarbazide derivatives, which can be extrapolated to understand the properties of 4-Hexyl-3-thiosemicarbazide.

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate hydrazide with an isothiocyanate. For instance, 4-alkyl- and 4-aryl-substituted 4-hydroxy-3-thiosemicarbazides can be synthesized and further reacted with carbonyl compounds to yield various products . Similarly, 1-(3-Hydroxy-2-naphthoyl)-4-substituted thiosemicarbazides are obtained by reacting 3-hydroxy-2-naphthoic acid hydrazide with different isothiocyanates . These methods suggest that the synthesis of 4-Hexyl-3-thiosemicarbazide would likely follow a comparable pathway, starting with a hexyl isothiocyanate and a suitable hydrazide precursor.

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is characterized by the presence of a thiosemicarbazone moiety, which can exist in different forms depending on the environment. For example, a novel thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide was found to predominantly exist in the thione form in the solid state, with a thiol-thione equilibrium proposed in solution . This information suggests that 4-Hexyl-3-thiosemicarbazide may also exhibit similar tautomeric behavior.

Chemical Reactions Analysis

Thiosemicarbazides are known to undergo various chemical reactions, including condensation with carbonyl compounds to form thiadiazoles . They can also form complexes with metals, as seen in the synthesis and characterization of metal complexes derived from 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazide . These reactions are indicative of the potential reactivity of 4-Hexyl-3-thiosemicarbazide with other chemical entities, leading to the formation of a variety of compounds with potentially interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazides can be inferred from their structural and spectral data. For instance, the IR, NMR, and mass spectral data provide insights into the bonding and electronic structure of these compounds . The pharmacological evaluation of certain thiosemicarbazides reveals their potential central nervous system activity, with some exhibiting strong antinociceptive effects . Additionally, new thiosemicarbazide derivatives have been shown to possess potent antioxidant activities, which could be a significant property of 4-Hexyl-3-thiosemicarbazide as well .

Safety And Hazards

The safety data sheet for 4-Hexyl-3-thiosemicarbazide indicates that it is an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-amino-3-hexylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGCXTZCHMEVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374719
Record name 4-Hexyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexyl-3-thiosemicarbazide

CAS RN

53347-40-3
Record name 4-Hexyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53347-40-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Matysiak - Chemical and pharmaceutical bulletin, 2006 - jstage.jst.go.jp
New compounds of N-substituted 2-amino-5-(2, 4-dihydroxyphenyl)-1, 3, 4-thiadiazole set were synthesized and tested for their antiproliferative activity as part of our research in the …
Number of citations: 53 www.jstage.jst.go.jp
CAA Kelderman, PRWJ Davey, MT Ma, M de Veer… - Dalton …, 2022 - pubs.rsc.org
… 4-Hexyl-3-thiosemicarbazide (3c). Following the general procedure, the following parameters were used: 2c (1.73 g, 9.02 mmol), H 2 NNH 2 ·H 2 O (0.68 g, 13.5 mmol); 3c was isolated …
Number of citations: 2 pubs.rsc.org

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